

# Gestonorone Caproate: A Comparative Guide to Steroid Receptor Cross-Reactivity

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## Compound of Interest

Compound Name: Gestonorone Caproate

Cat. No.: B195211

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This guide provides a comprehensive comparison of **gestonorone caproate**'s binding affinity to its primary target, the progesterone receptor (PR), and its potential cross-reactivity with other key steroid hormone receptors: the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Understanding this selectivity is crucial for predicting the therapeutic efficacy and potential off-target effects of this synthetic progestin. This document summarizes available experimental data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

## Comparative Binding Affinity of Progestins to Steroid Receptors

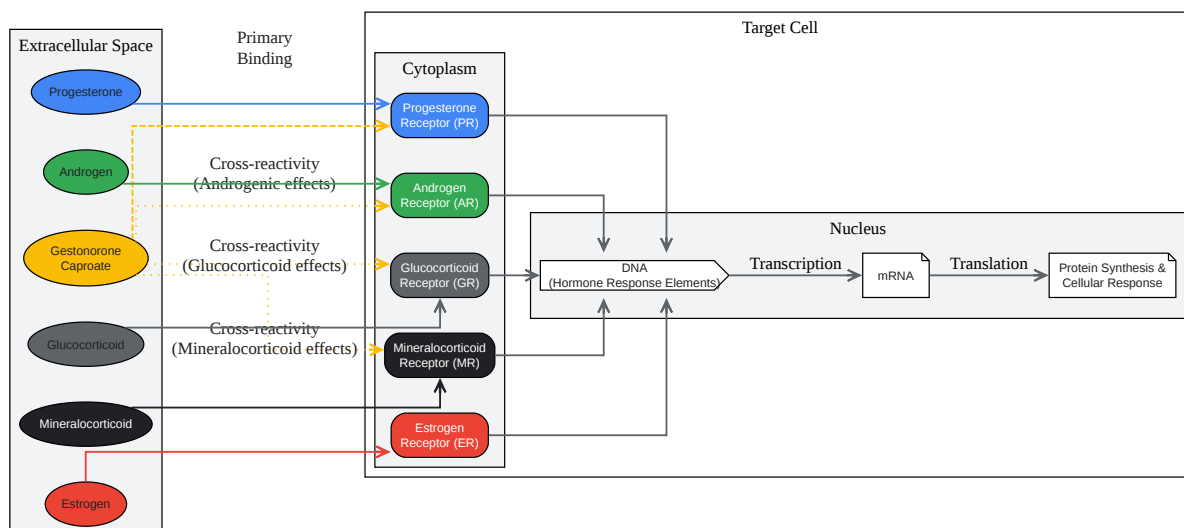
Precise quantitative data on the relative binding affinity (RBA) of **gestonorone caproate** across the full spectrum of steroid receptors is limited in publicly available literature. However, data for the structurally similar progestin, 17 $\alpha$ -hydroxyprogesterone caproate (17-OHPC), provides valuable insights. The following table summarizes the RBA of 17-OHPC and other representative progestins to the five major steroid hormone receptors. Progesterone and other endogenous hormones are included for reference. The RBA is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR).

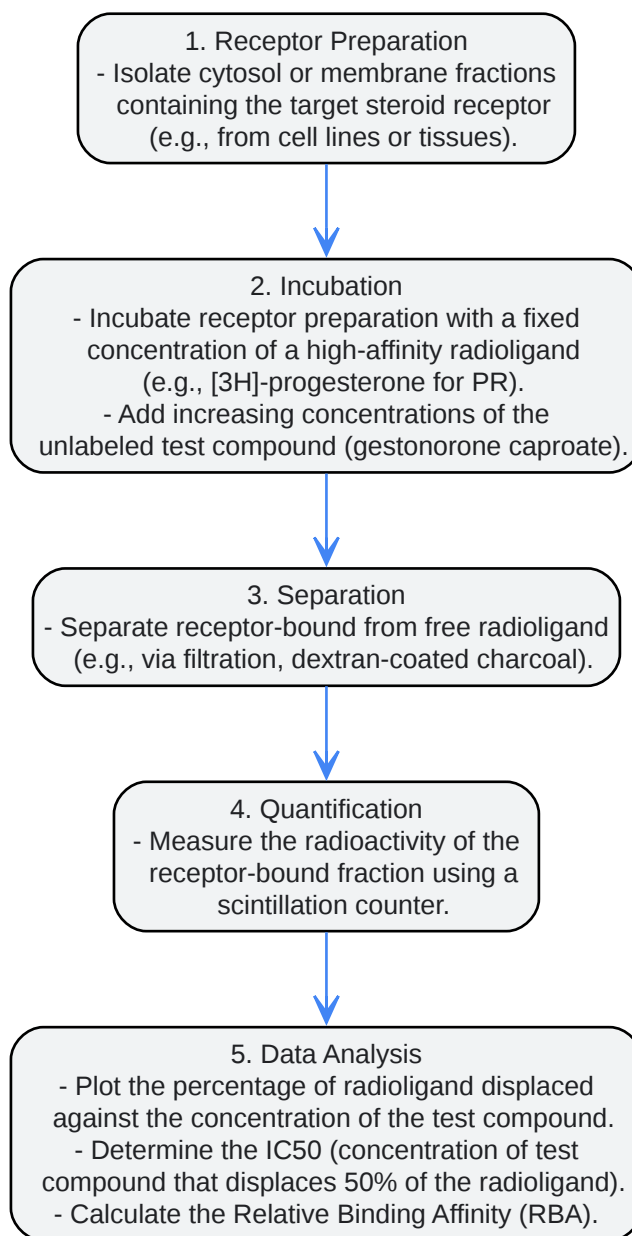
Compound	Progesterone Receptor (PR)	Androgen Receptor (AR)	Estrogen Receptor (ER $\alpha$ )	Glucocorticoid Receptor (GR)	Mineralocorticoid Receptor (MR)
Progesterone	100%	<1%	<0.1%	2-5%	20-50%
Gestonorone Caproate (inferred from 17-OHPC)	26-30% <sup>[1][2]</sup>	Low (qualitative)	Low (qualitative)	Weak (<5%) <sup>[1][2]</sup>	Low (qualitative)
Norethisterone	150%	25%	<0.1%	10%	10%
Levonorgestrel	320%	50%	<0.1%	1%	20%
Medroxyprogesterone Acetate	210%	5%	<0.1%	40%	5%
Drospirenone	120%	40%	<0.1%	5%	150% (antagonist)

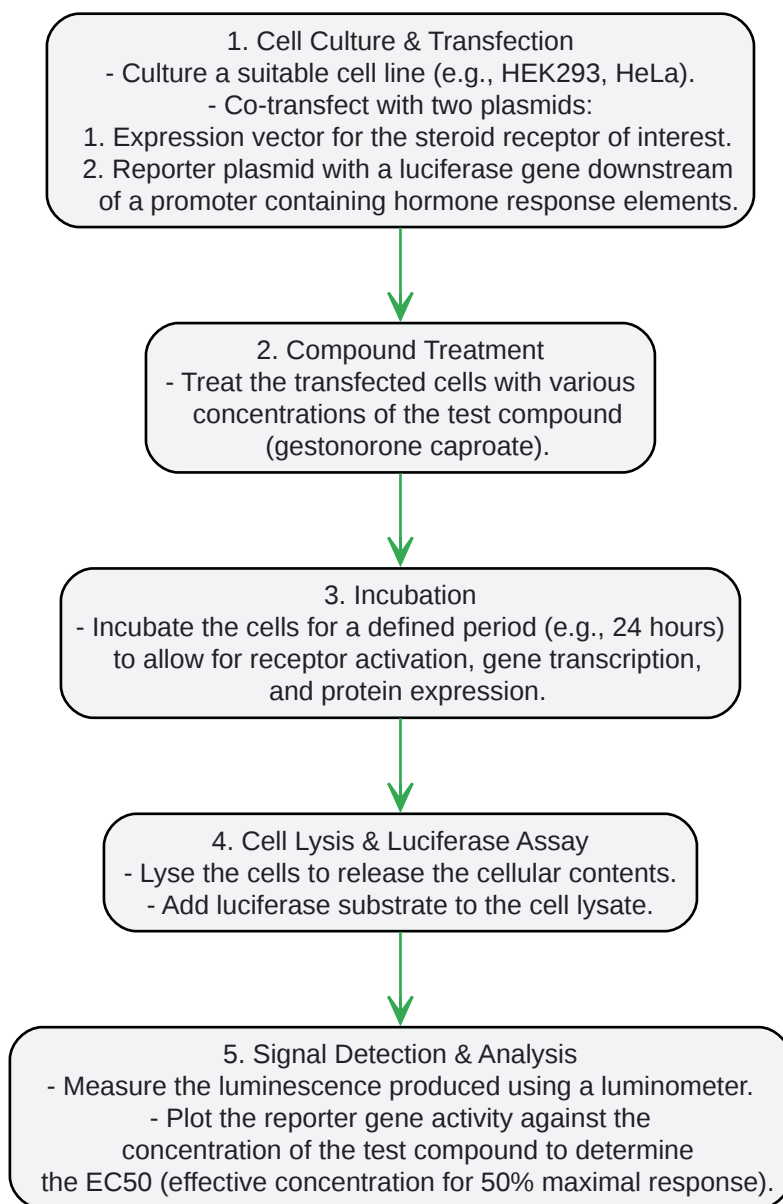
Note: The data for **gestonorone caproate** is inferred from studies on 17 $\alpha$ -hydroxyprogesterone caproate (17-OHPC), a closely related compound. Qualitative assessments suggest **gestonorone caproate** is a pure progestin with minimal cross-reactivity.

## Signaling Pathways and Potential for Cross-Reactivity

**Gestonorone caproate**, as a progestin, primarily functions by binding to and activating the progesterone receptor. This ligand-receptor complex then translocates to the nucleus and modulates the transcription of target genes. Cross-reactivity with other steroid receptors would initiate similar signaling cascades, potentially leading to off-target effects. The following diagram illustrates the canonical signaling pathway for steroid hormones and highlights the potential points of cross-reactivity.







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## References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
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